Darunavir-d9 Impurity

Isotopic enrichment Deuterium incorporation Reference standard purity

Darunavir-d9 (CAS 1133378-37-6) is a stable isotope-labeled analog of the second-generation HIV-1 protease inhibitor darunavir, in which nine hydrogen atoms of the isobutyl group are replaced by deuterium (molecular formula C₂₇H₂₈D₉N₃O₇S; MW 556.72). It is classified as a deuterated pharmaceutical impurity reference standard, supplied at isotopic enrichment of ≥99 atom % D and chemical purity ≥99% deuterated forms (d₁–d₉).

Molecular Formula C27H37N3O7S
Molecular Weight 556.7 g/mol
Cat. No. B13851597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDarunavir-d9 Impurity
Molecular FormulaC27H37N3O7S
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3COC4C3CCO4
InChIInChI=1S/C27H37N3O7S/c1-18(2)15-30(16-24(31)23(28)14-19-6-4-3-5-7-19)38(33,34)21-10-8-20(9-11-21)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D
InChIKeyGCDBSZUUKSTDCG-SYUAEXFJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Darunavir-d9 Impurity: Deuterated Internal Standard for HIV Protease Inhibitor Bioanalysis


Darunavir-d9 (CAS 1133378-37-6) is a stable isotope-labeled analog of the second-generation HIV-1 protease inhibitor darunavir, in which nine hydrogen atoms of the isobutyl group are replaced by deuterium (molecular formula C₂₇H₂₈D₉N₃O₇S; MW 556.72) . It is classified as a deuterated pharmaceutical impurity reference standard, supplied at isotopic enrichment of ≥99 atom % D and chemical purity ≥99% deuterated forms (d₁–d₉) . Unlike unlabeled darunavir (MW 547.7; CAS 206361-99-1), this compound is not intended as an active pharmaceutical ingredient but as an internal standard (IS) for the quantification of darunavir in biological matrices by GC- or LC-MS [1]. Its primary value lies in enabling isotope-dilution mass spectrometry workflows that compensate for matrix effects, extraction variability, and ionization fluctuations inherent in bioanalytical method validation [2].

Why Darunavir-d9 Impurity Cannot Be Substituted by Unlabeled Darunavir or Non-Isotopic Internal Standards


In quantitative LC-MS/MS bioanalysis, a stable isotope-labeled internal standard (SIL-IS) such as darunavir-d9 is not interchangeable with either the unlabeled analyte (darunavir) or a structurally dissimilar non-isotopic IS. The unlabeled darunavir reference standard shares an identical m/z precursor and product ion with the target analyte, making it impossible to distinguish analyte signal from IS signal in the mass spectrometer—a fundamental requirement for isotope-dilution quantification [1]. Non-isotopic IS candidates (e.g., carbamazepine [2] or irbesartan [3]) lack the near-identical physicochemical properties—extraction efficiency, chromatographic retention, and ionization behavior—that a deuterated SIL-IS provides. Even among deuterated analogs, the specific deuteration pattern (d₉ on the isobutyl moiety) determines the mass shift (+9 Da), MRM transition specificity, and the degree of chromatographic co-elution. Substituting darunavir-d9 with a different deuteration grade (e.g., d₄ or d₆) or with a ¹³C-labeled analog would alter the mass resolution from the analyte and potentially introduce differential matrix effects due to retention time shifts [4]. The quantitative evidence below demonstrates why darunavir-d9 occupies a distinct, non-substitutable position in the darunavir bioanalytical workflow.

Darunavir-d9 Impurity: Quantitative Differentiation Evidence Against Closest Comparators


Isotopic Enrichment ≥99 Atom % D vs. Non-Deuterated Darunavir Reference Standards

Darunavir-d9 is supplied with isotopic enrichment of ≥99 atom % deuterium and chemical purity ≥99% deuterated forms (d₁–d₉), as specified by multiple independent vendors including CDN Isotopes, Cayman Chemical, and Alfa Chemistry . In contrast, the non-deuterated darunavir reference standard used in published bioanalytical methods has a chemical purity of 99.2% but carries zero isotopic enrichment [1]. The isotopic enrichment directly determines the maximum theoretical signal separation between analyte and IS in the mass spectrometer; at 99 atom % D enrichment, the 557.1 m/z channel contains ≤1% residual unlabeled signal, minimizing cross-talk with the 548.1 m/z analyte channel.

Isotopic enrichment Deuterium incorporation Reference standard purity SIL-IS characterization

MRM Transition Mass Shift: +9 Da Enables Baseline-Resolved Quantification vs. Unlabeled Darunavir

In UPLC-MS/MS analysis on a triple quadrupole mass spectrometer operating in positive electrospray ionization mode, darunavir-d9 exhibits a precursor → product ion transition of m/z 557.1 → 401.0, compared to m/z 548.1 → 392.0 for unlabeled darunavir—a mass shift of +9 Da in both the precursor and product ions [1]. This +9 Da shift is directly attributable to the nine deuterium atoms incorporated on the isobutyl group and is confirmed across independent method validations [2]. The MRM transitions were monitored with identical collision energy (17 eV) and cone voltage (27 V for DRV-d9 vs. 25 V for DRV), with both compounds achieving dwell times of 200 ms [2]. The +9 Da separation provides a signal-to-noise advantage over alternative deuteration grades (e.g., d₄ at +4 Da) where isotopic overlap from naturally occurring ¹³C isotopes of the unlabeled analyte could contribute significant background at the IS channel.

MRM transition Mass shift Triple quadrupole Precursor ion Product ion

Internal Standard Recovery Rate: DRV-d9 at 94.19% vs. Unlabeled DRV Absolute Recovery of 72.71–79.12%

In a validated HPLC-MS/MS method for the simultaneous quantification of darunavir and ritonavir in human plasma, Jaiswal et al. reported absolute recovery rates for DRV-D9 (the deuterated internal standard, i.e., darunavir-d9) of 94.19%, compared to absolute recovery rates for the unlabeled darunavir analyte (DRV) ranging from 72.71% to 79.12% across the calibration range [1]. The 14.47–21.48 percentage-point higher recovery of DRV-D9 relative to DRV is noteworthy because, in isotope-dilution MS, it is not the absolute recovery of the IS that matters but the ratio of analyte-to-IS recovery. However, the DRV-D9 recovery of 94.19% demonstrates near-complete extraction efficiency, which contrasts with a structurally unrelated IS such as irbesartan, where differential extraction between the non-isotopic IS and darunavir analyte can introduce systematic bias [2]. In a separate UPLC-MS/MS method, the mean relative recovery for darunavir-d9 was 89.8% with consistent and reproducible results across spiked plasma samples [3].

Extraction recovery Internal standard Isotope dilution Matrix effect compensation

Chromatographic Co-Elution: Retention Time Difference of 0.01 min Between DRV-d9 and DRV

The deuterium isotope effect in reversed-phase UPLC causes darunavir-d9 to elute marginally earlier than unlabeled darunavir. In the method validated by Mishra & Shrivastav, DRV-d9 exhibited a retention time of 1.01 min versus 1.02 min for DRV on a Waters Acquity UPLC BEH C18 column—a difference (ΔtR) of 0.01 min (0.6 seconds) [1]. This near-identical retention is critical: if the ΔtR were substantially larger (e.g., >0.05–0.1 min, as observed with some deuterated IS where deuterium is placed near polar functional groups), the IS could elute in a different solvent composition zone of the gradient, experiencing different matrix-induced ion suppression from the analyte and thereby failing to compensate for matrix effects [2]. The capacity factors (k') confirm this: DRV-d9 k' = 2.15 vs. DRV k' = 2.18 (Δk' = 0.03), and theoretical plate counts are 836 vs. 851 respectively [1]. By comparison, a non-isotopic IS such as irbesartan elutes with entirely different chromatographic behavior, with a retention time dictated by the HILIC mechanism rather than reversed-phase, fundamentally precluding co-elution-based matrix effect correction [3].

Chromatographic co-elution Retention time Deuterium isotope effect Matrix effect compensation

Method Linearity and LLOQ Enablement: 1.0–5000 ng/mL Range Achieved with DRV-d9 as SIL-IS

Using darunavir-d9 as the SIL-IS, Gupta et al. established a validated linearity range of 1.0–5000 ng/mL for darunavir in human plasma by UPLC-MS/MS, with an LLOQ of 1.0 ng/mL [1]. This three-and-a-half order-of-magnitude dynamic range with a low ng/mL LLOQ is enabled by the combination of the +9 Da mass shift and near-identical chromatographic behavior. In contrast, a HILIC-MS/MS method using the non-isotopic IS irbesartan achieved an LLOQ of 0.2 ng/mL [2]; however, the HILIC method required 200 μL of plasma (vs. 50 μL for the DRV-d9 UPLC method), used a fundamentally different retention mechanism, and ran on a 250 mm column with 5 μm particles—conditions that are less amenable to high-throughput bioequivalence studies. Another method using carbamazepine as a non-isotopic IS reported an upper concentration limit extendable only to 5252 ng/mL via sample dilution, whereas the DRV-d9-based method accommodates the full 1.0–5000 ng/mL range without dilution [3]. Critically, the Mishra & Shrivastav simultaneous method using DRV-d9 as IS achieved a linear range of 5.0–5000 ng/mL with an incurred sample reanalysis demonstrating % change within ±12% across 400 subject samples [4].

Linearity range Lower limit of quantification Calibration curve SIL-IS method performance

Darunavir-d9 Impurity: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Bioequivalence and Pharmacokinetic Studies Requiring Regulated Bioanalysis

The darunavir-d9 SIL-IS has been validated in a UPLC-MS/MS method applied to a bioequivalence study in 40 healthy subjects following administration of darunavir 600 mg with ritonavir 100 mg under fasted and fed conditions [1]. The method achieved a linearity range of 1.0–5000 ng/mL with incurred sample reanalysis (ISR) of 400 subject samples showing concentration changes within ±12%, meeting FDA bioanalytical guidance criteria for ISR acceptance. The 1.6-minute run time and 50 μL plasma requirement make this configuration directly transferable to high-throughput CRO settings conducting regulated bioequivalence trials.

Simultaneous Therapeutic Drug Monitoring of Multiple HIV Protease Inhibitors

Darunavir-d9 serves as the deuterated IS in a fully validated UPLC-MS/MS method for the simultaneous determination of atazanavir, darunavir, and ritonavir in human plasma—a panel relevant for therapeutic drug monitoring (TDM) in HIV patients on combination antiretroviral therapy [2]. The method, validated per US FDA guidelines, established concentration ranges of 5.0–6000 ng/mL (atazanavir), 5.0–5000 ng/mL (darunavir), and 1.0–500 ng/mL (ritonavir), with solid-phase extraction from 50 μL plasma [2]. The availability of darunavir-d9 as a characterized, high-purity reference standard directly supports clinical pharmacology laboratories that require reliable IS stock for long-term TDM program continuity.

Method Development and Validation for Darunavir Impurity Profiling

Pharmaceutical quality control laboratories developing stability-indicating methods for darunavir drug substance or fixed-dose combination products require darunavir-d9 as a mass-spectrometry-compatible IS. A stability-indicating RP-UPLC method developed for impurity profiling of darunavir ethanolate and ritonavir in fixed-dose combinations achieved an LOQ of 0.05% for all degradation impurities—equivalent to the ICH reporting threshold—with a mobile phase compatible with LC-MS-based mass identification [3]. Darunavir-d9 enables the extension of such impurity profiling methods to quantitative LC-MS/MS, where co-eluting impurities must be distinguished from the parent drug by mass, a capability not available from UV-based detection alone.

Drug-Drug Interaction and Clinical Pharmacology Studies

Darunavir is extensively metabolized by CYP3A4 and is co-administered with pharmacokinetic boosters (ritonavir, cobicistat) and other antiretrovirals, creating complex drug-drug interaction (DDI) profiles. The validated method of Jaiswal et al., employing DRV-D9 as IS with recovery of 94.19% and intra-day/inter-day precision %CV <5.0%, was successfully applied to a pharmacokinetic study in 77 healthy male volunteers receiving darunavir/ritonavir 400/50 mg tablets [4]. The high IS recovery and low %CV across QC levels support the use of darunavir-d9 in multi-analyte DDI panels where method robustness across large subject cohorts (n > 75) is essential for regulatory submission data integrity.

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